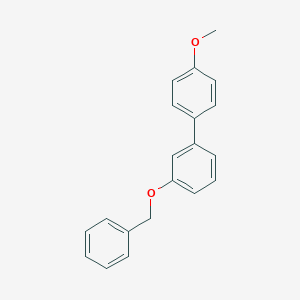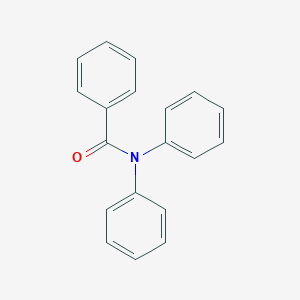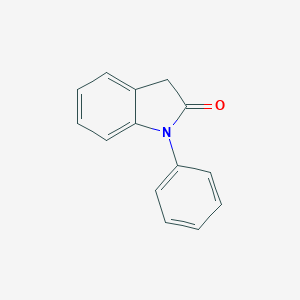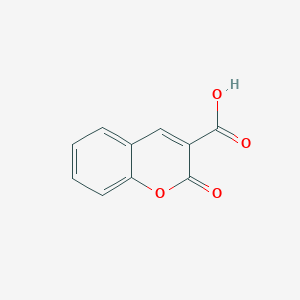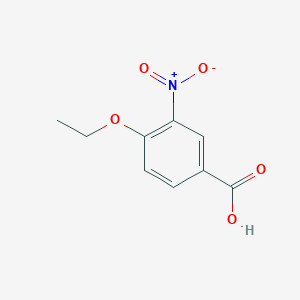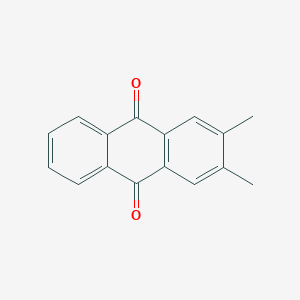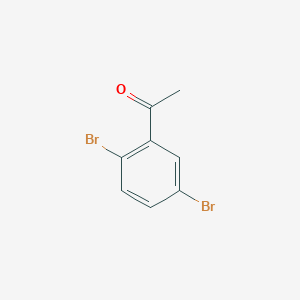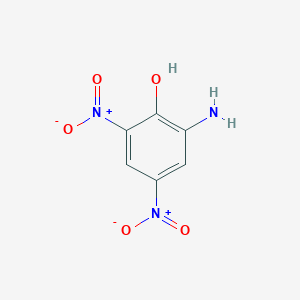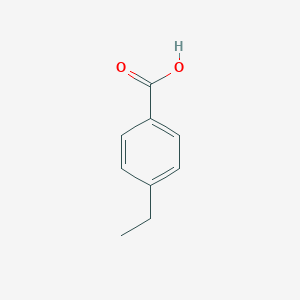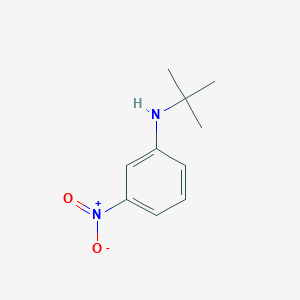
N-tert-Butyl-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-3-nitroaniline (NBNA) is a chemical compound that has garnered significant attention in the scientific community. It is a nitroaromatic compound that has been used in various fields, including organic synthesis, material science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-3-nitroaniline is not well understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. The active form of N-tert-Butyl-3-nitroaniline is thought to inhibit the growth of cancer cells by interfering with their DNA synthesis and replication.
Biochemical and Physiological Effects
Studies have shown that N-tert-Butyl-3-nitroaniline has both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, N-tert-Butyl-3-nitroaniline has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-tert-Butyl-3-nitroaniline is its versatility. It can be easily synthesized and used as a starting material for the synthesis of various organic compounds. It is also relatively stable and can be stored for long periods without significant degradation. However, one of the main limitations of N-tert-Butyl-3-nitroaniline is its toxicity. It is classified as a hazardous material and must be handled with care. In addition, its use in lab experiments is limited due to its potential health hazards.
Zukünftige Richtungen
There are several future directions for the use of N-tert-Butyl-3-nitroaniline in scientific research. One potential direction is the synthesis of new anticancer and antitumor agents based on N-tert-Butyl-3-nitroaniline. Another potential direction is the use of N-tert-Butyl-3-nitroaniline in the synthesis of new materials, such as polymers and nanomaterials. Finally, N-tert-Butyl-3-nitroaniline may be useful in the treatment of various inflammatory diseases, and further research is needed to explore its potential in this area.
Conclusion
In conclusion, N-tert-Butyl-3-nitroaniline is a chemical compound that has been extensively used in scientific research. Its unique properties make it useful in various fields, including organic synthesis, material science, and medicinal chemistry. While its mechanism of action is not well understood, it has been shown to have potential as an anticancer and antitumor agent. Further research is needed to explore its potential in other areas, such as the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of N-tert-Butyl-3-nitroaniline involves the reaction of 3-nitroaniline with tert-butyl chloride in the presence of a strong base, such as sodium hydroxide. The reaction occurs in a polar solvent, such as dimethylformamide or dimethyl sulfoxide, at high temperatures. The resulting product is then purified through recrystallization using a non-polar solvent, such as hexane.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-3-nitroaniline has been extensively used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It has also been used in material science as a building block for the synthesis of polymers and nanomaterials. In medicinal chemistry, N-tert-Butyl-3-nitroaniline has been used as a starting material for the synthesis of potential anticancer and antitumor agents.
Eigenschaften
CAS-Nummer |
103394-70-3 |
|---|---|
Produktname |
N-tert-Butyl-3-nitroaniline |
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
N-tert-butyl-3-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)11-8-5-4-6-9(7-8)12(13)14/h4-7,11H,1-3H3 |
InChI-Schlüssel |
PLUOCINBYVQNEX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=CC(=CC=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)NC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





